Tetrapentylammonium bromide

Catalog No.
S580968
CAS No.
866-97-7
M.F
C20H44BrN
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapentylammonium bromide

CAS Number

866-97-7

Product Name

Tetrapentylammonium bromide

IUPAC Name

tetrapentylazanium bromide

Molecular Formula

C20H44BrN

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C20H44N.BrH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

SPALIFXDWQTXKS-UHFFFAOYSA-M

SMILES

Array

Synonyms

tetrapentylammonium, tetrapentylammonium bromide, tetrapentylammonium chloride, tetrapentylammonium hydrogen sulfate, tetrapentylammonium hydroxide, tetrapentylammonium iodide, tetrapentylammonium ion, tetrapentylammonium metaphosphate (3:1), tetrapentylammonium metaphosphate (4:1), tetrapentylammonium monopicrate, tetrapentylammonium nitrate, tetrapentylammonium perchlorate

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Br-]

The exact mass of the compound Tetrapentylammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrapentylammonium bromide (TPeABr) is a highly lipophilic quaternary ammonium salt (QAS) characterized by its four pentyl chains and bromide counterion. In industrial and laboratory procurement, it is primarily sourced as an advanced phase-transfer catalyst (PTC), a structure-directing agent (SDA) for porous materials, and a specialized clathrate hydrate modifier . Unlike shorter-chain analogs, TPeABr occupies a critical physicochemical middle ground: it possesses sufficient hydrophobicity to partition effectively into organic phases or induce thermomorphic liquid-liquid phase separation, yet retains enough ionic character to form semi-clathrate hydrates [1]. This precise balance of lipophilicity and ionic conductivity dictates its selection in green chemistry workflows, flow assurance formulations, and targeted zeolite synthesis where conventional salts fail to provide the necessary steric or thermal responses[2].

Attempting to substitute TPeABr with the more ubiquitous tetrabutylammonium bromide (TBABr) or tetrapropylammonium bromide (TPrABr) fundamentally alters process thermodynamics and separation efficiency. In phase-transfer catalysis, TBABr typically requires volatile organic solvents for product extraction, whereas TPeABr exhibits lower critical solution temperature (LCST)-like thermomorphic behavior, enabling solvent-free catalyst recovery via simple temperature shifts [1]. In hydrate management, substituting TPeABr with TBABr shifts the system from strong kinetic crystal growth inhibition to mere moderate inhibition, drastically increasing the risk of catastrophic hydrate plugging in flow assurance applications[2]. Furthermore, in materials synthesis, the specific steric bulk of the tetrapentyl cation is non-negotiable; using shorter-chain analogs collapses the target pore dimensions in zeolite-like heterobimetallic cyanide frameworks, rendering the resulting molecular sieves useless for larger substrates .

Thermomorphic Phase Separation for VOC-Free Catalyst Recovery

TPeABr demonstrates highly specialized thermomorphic phase behavior that is absent in shorter-chain QASs. When mixed with water near 100 °C, TPeABr undergoes liquid-liquid phase separation (demixing), splitting into a water-rich phase and an organic-like, catalyst-rich phase [1]. This allows the catalyst to function as its own organic reaction medium. Upon cooling, the phases either merge or the salt precipitates, allowing for near-quantitative catalyst recovery without the use of volatile organic compounds (VOCs) [2]. In contrast, standard TBABr remains dissolved in standard biphasic systems, forcing buyers to rely on energy-intensive distillation or solvent extraction for recovery[3].

Evidence DimensionCatalyst recovery mechanism and phase behavior
Target Compound DataTPeABr (Undergoes reversible liquid-liquid phase separation near 100 °C, enabling VOC-free recovery)
Comparator Or BaselineTBABr (Forms stable biphasic or aqueous solutions requiring solvent extraction)
Quantified DifferenceElimination of VOC extraction steps and distillation energy penalties
ConditionsAqueous biphasic catalysis systems near 100 °C

Procuring TPeABr allows chemical manufacturers to design closed-loop, green phase-transfer catalysis processes that bypass costly and hazardous solvent recovery steps.

Enhanced Kinetic Crystal Growth Inhibition for Flow Assurance

In the management of clathrate hydrates, the alkyl chain length of the QAS dictates its efficacy as a kinetic hydrate inhibitor (KHI) synergist. Unidirectional growth assays demonstrate that TPeABr exhibits 'strong' crystal growth inhibition for tetrahydrofuran (THF) hydrates[1]. In direct comparison, the industry-standard TBABr offers only 'moderate' growth inhibition, while shorter-chain analogs like TPrABr and THexABr are classified as 'weak' [2]. The specific tetrapentyl structure optimally disrupts the water-cage formation at the advancing crystal interface, severely retarding the hydrate formation rate [1].

Evidence DimensionKinetic hydrate crystal growth inhibition strength
Target Compound DataTPeABr (Classified quantitatively as a 'strong' crystal growth inhibitor)
Comparator Or BaselineTBABr ('Moderate' inhibition) and TPrABr ('Weak' inhibition)
Quantified DifferenceSignificant delay in macroscopic hydrate crystal growth rates compared to shorter-chain analogs
ConditionsHigh-pressure rocking cell and unidirectional growth apparatus with THF/water systems

For deepwater oil and gas operations, prioritizing TPeABr over TBABr in KHI formulations provides a critical safety margin against pipeline blockages caused by rapid hydrate growth.

Tunable Thermodynamic Semi-Clathrate Stability for Reversible Gas Storage

While both TPeABr and TBABr act as thermodynamic promoters for methane semi-clathrate hydrates (SCHs), TPeABr yields a deliberately milder stability profile. At a concentration of 0.62 mol %, TPeABr reduces the phase equilibrium pressure of methane hydrate by 2.99 MPa at 287.63 K [1]. Under similar conditions (290 K), TBABr aggressively reduces the pressure by 4.8 MPa, creating a highly stable SCH with a much larger stability area [2]. Because the TBABr semi-clathrate is overly stable, it requires significantly more thermal energy or depressurization to dissociate and release the captured gas[1].

Evidence DimensionReduction in methane hydrate equilibrium pressure (thermodynamic promotion)
Target Compound DataTPeABr (Reduces equilibrium pressure by 2.99 MPa at 287.63 K)
Comparator Or BaselineTBABr (Reduces equilibrium pressure by 4.8 MPa at 290 K)
Quantified DifferenceTPeABr forms a less aggressively stabilized semi-clathrate, narrowing the stability zone by ~1.8 MPa relative to TBABr
Conditions0.62 mol % aqueous QAS solutions under methane pressure

Procuring TPeABr enables the design of highly reversible gas storage and separation systems where minimizing the energy required for the gas-release (dissociation) cycle is critical.

Expanded Steric Templating for Zeolite and Porous Carbon Synthesis

As a structure-directing agent (SDA), the physical dimensions of the QAS cation directly dictate the resulting pore size of the synthesized material. The tetrapentyl cation of TPeABr provides a larger steric template than its propyl or butyl counterparts [1]. This expanded volume is strictly required to synthesize specific zeolite-like heterobimetallic cyanide frameworks and bimodal porous carbons (with pore size distributions peaking between 1.0 and 5.0 nm) [2]. Substituting TPeABr with TBABr results in a collapse of these larger mesoporous architectures into smaller, restrictive micropores, fundamentally altering the material's catalytic or capacitive performance [1].

Evidence DimensionTemplated pore size in framework synthesis
Target Compound DataTPeABr (Directs larger mesopore/micropore architectures up to 5.0 nm)
Comparator Or BaselineTBABr / TPrABr (Restricts synthesis to smaller microporous dimensions)
Quantified DifferenceExpansion of the structural oxygen windows and internal void volumes
ConditionsHydrothermal synthesis of zeolites and pyrolysis of carbohydrate-based porous carbons

Materials scientists must procure TPeABr when engineering catalyst supports or supercapacitor electrodes that require precise accommodation of larger molecular substrates.

Closed-Loop Green Phase-Transfer Catalysis

TPeABr is a highly effective choice for industrial alkylations and biphasic reactions where minimizing volatile organic compound (VOC) usage is a strict procurement mandate. Its specialized thermomorphic liquid-liquid phase separation near 100 °C allows the catalyst to be recovered via simple thermal cycling (cooling to induce precipitation or phase merging), directly leveraging the evidence of its LCST-like behavior to eliminate energy-intensive distillation steps[1].

High-Performance Kinetic Hydrate Inhibitor (KHI) Formulations

For flow assurance in deepwater oil and gas extraction, TPeABr is selected as a premium KHI synergist. Because it acts as a 'strong' crystal growth inhibitor compared to the 'moderate' TBABr, it is formulated into anti-agglomerant and KHI packages to provide an enhanced safety margin against the rapid formation of flow-restricting tetrahydrofuran and methane hydrate plugs [2].

Energy-Efficient Methane Storage and Separation

In the development of semi-clathrate hydrate (SCH) technologies for gas capture, TPeABr is selected over TBABr when cycle efficiency is paramount. Its milder thermodynamic promotion profile ensures that the resulting methane hydrates are stable enough for storage but require significantly less thermal energy to dissociate during the gas-release phase [3].

Synthesis of Bimodal Porous Carbons for Supercapacitors

TPeABr is procured as a nonmetallic cationic pore-forming agent in the production of high-surface-area porous carbons. Its specific steric bulk templates bimodal pore size distributions (0.5–1.0 nm and 1.0–5.0 nm), which are critical for maximizing volumetric capacitance in organic electrolytes for advanced energy storage devices [4].

Physical Description

White hygroscopic flakes; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

377.26571 Da

Monoisotopic Mass

377.26571 Da

Heavy Atom Count

22

Related CAS

15959-61-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

866-97-7

General Manufacturing Information

1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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